4-amino-N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-5-chloro-2-methoxybenzamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zacopride hydrochloride is a potent antagonist at the 5-HT3 receptor and an agonist at the 5-HT4 receptor. It has been studied for its antiemetic, anxiolytic, and nootropic effects in animal models. Additionally, zacopride hydrochloride has shown pro-respiratory effects, reducing sleep apnea and reversing opioid-induced respiratory depression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zacopride hydrochloride involves the reaction of 4-amino-5-chloro-2-methoxybenzoic acid with quinuclidin-3-amine under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of zacopride hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Zacopride hydrochloride undergoes various chemical reactions, including:
Oxidation: Zacopride hydrochloride can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to form its corresponding reduced derivatives.
Substitution: Zacopride hydrochloride can undergo substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of zacopride hydrochloride, while reduction may produce reduced derivatives .
Scientific Research Applications
Zacopride hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in studies involving 5-HT3 and 5-HT4 receptors.
Biology: Studied for its effects on serotonin receptors and its potential role in modulating neurotransmission.
Medicine: Investigated for its potential therapeutic effects in conditions such as anxiety, depression, and respiratory disorders.
Industry: Used in the development of new pharmaceuticals targeting serotonin receptors .
Mechanism of Action
Zacopride hydrochloride exerts its effects by antagonizing the 5-HT3 receptor and agonizing the 5-HT4 receptor. This dual action modulates neurotransmission, leading to its anxiolytic, antiemetic, and pro-respiratory effects. The compound stimulates the 5-HT4 receptors on the adrenal glands, increasing aldosterone secretion .
Comparison with Similar Compounds
Similar Compounds
Ondansetron: Another 5-HT3 receptor antagonist used primarily as an antiemetic.
Metoclopramide: A 5-HT4 receptor agonist with prokinetic and antiemetic properties.
Granisetron: A selective 5-HT3 receptor antagonist used to prevent nausea and vomiting
Uniqueness
Zacopride hydrochloride is unique due to its dual action as both a 5-HT3 receptor antagonist and a 5-HT4 receptor agonist. This combination of actions provides a broader range of therapeutic effects compared to compounds that target only one receptor type .
Properties
Molecular Formula |
C15H21Cl2N3O2 |
---|---|
Molecular Weight |
346.2 g/mol |
IUPAC Name |
4-amino-N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-5-chloro-2-methoxybenzamide;hydrochloride |
InChI |
InChI=1S/C15H20ClN3O2.ClH/c1-21-14-7-12(17)11(16)6-10(14)15(20)18-13-8-19-4-2-9(13)3-5-19;/h6-7,9,13H,2-5,8,17H2,1H3,(H,18,20);1H/t13-;/m1./s1 |
InChI Key |
ITXVOUSORXSTQH-BTQNPOSSSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1C(=O)N[C@@H]2CN3CCC2CC3)Cl)N.Cl |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NC2CN3CCC2CC3)Cl)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.